molecular formula C14H10F5NS B1456780 2-Phenyl-6-pentafluorosulfanyl-1H-indole CAS No. 1394319-36-8

2-Phenyl-6-pentafluorosulfanyl-1H-indole

Cat. No.: B1456780
CAS No.: 1394319-36-8
M. Wt: 319.29 g/mol
InChI Key: CAKSUYJFEZCRKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Phenyl-6-pentafluorosulfanyl-1H-indole is C14H10F5NS . The molecular weight is 319.292916 . The structure includes a phenyl group attached to the 2-position of an indole ring, with a pentafluorosulfanyl group attached to the 6-position .

Scientific Research Applications

Synthetic Routes and Chemical Properties

Research has demonstrated efficient synthetic routes for producing indoles, including 2-Phenyl-6-pentafluorosulfanyl-1H-indole, highlighting their chemical properties and potential applications in various domains. Vicarious nucleophilic substitution (VNS) has been utilized for the synthesis of pentafluorosulfanyl-containing indoles, providing an atom-economical route to these compounds. Such methodologies pave the way for the development of novel indole derivatives with enhanced physical and chemical properties, indicating their broad utility in synthetic organic chemistry and material science (Iakobson, Pošta, & Beier, 2013).

Solubility Characteristics

The solubility of indole derivatives, including 2-Phenyl-1H-indole, in various organic solvents has been thoroughly investigated. Understanding the solubility behavior is crucial for their application in chemical syntheses and formulation development. These studies not only provide insights into the thermodynamic properties of these compounds but also assist in predicting their behavior in different chemical environments, which is essential for their application in pharmaceutical formulations and organic synthesis (Liu, Chen, An, & Li, 2020).

Pharmacological Potentials

While excluding specific details on drug usage and side effects, it's worth noting that indole derivatives have been explored for their potential in various pharmacological applications. The structure-activity relationship (SAR) studies of indole inhibitors, including modifications with pentafluorosulfanyl groups, have contributed to understanding their bioactivity. These studies are fundamental in drug discovery, providing valuable insights into the design of new compounds with potential therapeutic applications (Alverez et al., 2015).

Material Science and Other Applications

Indole derivatives are also significant in material science and industrial applications. The introduction of pentafluorosulfanyl groups into indole compounds enhances their physical and chemical properties, making them suitable for various applications beyond pharmacology, including materials science and organic electronics. Their unique electronic and structural properties enable their use in the development of novel materials with specific functionalities (Chen, Chen, Xu, & Mi, 2015).

Future Directions

Indole derivatives, including 2-Phenyl-6-pentafluorosulfanyl-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are commonly used in organic synthesis and pharmaceutical research due to their versatile properties . They have been studied for their potential applications in drug development and as a building block for the synthesis of various compounds .

Mechanism of Action

Properties

IUPAC Name

pentafluoro-(2-phenyl-1H-indol-6-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-7-6-11-8-13(20-14(11)9-12)10-4-2-1-3-5-10/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKSUYJFEZCRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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